1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Description
1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H17Cl2N3 and its molecular weight is 382.29. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Benzimidazoles, including structures like 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, play a crucial role in medicinal chemistry, especially in the synthesis of compounds with potential therapeutic applications. Masters et al. (2011) highlighted the importance of acid additives in synthesizing pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination, pointing towards the relevance of this class in creating bioactive molecules with solubility and DNA intercalation properties (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011). Similarly, Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcasing the role of benzimidazole derivatives in addressing gastroesophageal reflux disease (GERD) and other acid-related disorders (Gilbile, Bhavani, & Vyas, 2017).
Fluorescent Properties and Applications
The benzimidazole moiety exhibits native fluorescence, which is significantly influenced by its substituents and solvent. Verdasco et al. (1995) explored the solvatochromic effects in various solvents of new benzimidazole derivatives, indicating their potential utility in analytical applications due to changes in fluorescence emission with solvent polarity (Verdasco, Martín, Castillo, López‐Alvarado, & Menéndez, 1995).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives demonstrate a spectrum of antimicrobial and antifungal activities. For instance, compounds synthesized by Abdel‐Aziz et al. (2008) incorporating a thiazolo[3,2‐a]benzimidazole moiety showed moderate effects against various bacterial and fungal species, underscoring their potential in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Corrosion Inhibition
Khaled (2003) investigated the inhibitive action of benzimidazole derivatives against the corrosion of iron in hydrochloric acid solutions. This study demonstrates the potential application of these compounds in protecting metals against corrosion, with the efficiency of inhibition correlated with the molecular structure of the benzimidazole derivatives (Khaled, 2003).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c1-13-9-18-19(10-14(13)2)26(12-15-5-3-6-16(22)11-15)21(25-18)17-7-4-8-24-20(17)23/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCJORNVHXBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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